1-(2-Hydroxyethyl)-3-methylimidazolium chloride
Overview
Description
1-(2-Hydroxyethyl)-3-methylimidazolium chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H11N2O.Cl and its molecular weight is 162.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structure and Interaction Studies
HEMIC's structure-making properties in aqueous solutions have been extensively studied. For instance, Vraneš et al. (2016) investigated diluted aqueous solutions of HEMIC, focusing on its density, viscosity, and electrical conductivity. The study utilized molecular dynamics simulations and radial distribution functions to understand the nature of interactions and water structuring in the system, highlighting its potential in elucidating ion-water interactions in ionic liquids (Vraneš et al., 2016).
Synthesis and Characterization
The synthesis and characterization of HEMIC have been detailed, providing insights into its chemical activity and properties. Chaker et al. (2016) described a two-step synthesis process for HEMIC, emphasizing its high conductivity and thermal stability up to 340°C. This work contributes to understanding the synthesis routes and the physical characteristics of HEMIC, which could be leveraged in various scientific applications, including electrochemical processes (Chaker et al., 2016).
Solvation and Dissolution Mechanisms
The solvation mechanism of cellulose by HEMIC has been a subject of investigation to explore its utility in dissolving cellulose, a process critical for the development of cellulose-based materials. Remsing et al. (2006) demonstrated that HEMIC solvates cellulose through hydrogen-bonding, a finding that could significantly impact the development of new materials and the exploration of HEMIC's role in biomass processing (Remsing et al., 2006).
Application in Chromatography
HEMIC has also been applied as a mobile phase additive in high-performance liquid chromatography (HPLC) for the separation of complex mixtures. Hu et al. (2009) explored its application in the HPLC separation of phenoxy acid herbicides and phenols, revealing that HEMIC can improve baseline separation and chromatogram quality. This application underscores HEMIC's potential in analytical chemistry for improving separation processes and analytical performance (Hu et al., 2009).
Effects on Micellization and Surface Properties
The impact of HEMIC on the physicochemical properties of aqueous solutions, such as micellization of surfactants, has been studied to understand its role in modifying solution behavior. Shi et al. (2013) investigated the effects of HEMIC and other ionic liquids on the properties of aqueous sodium dodecyl sulfate solutions, providing insights into how HEMIC influences micellization and could be used to tailor the properties of colloidal systems for various applications (Shi et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that many compounds with similar structures, such as hydroxyethyl derivatives, have been found to interact with various cellular components .
Mode of Action
It’s plausible that, like other hydroxyethyl compounds, it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to disrupt intracellular ion homeostasis, which could potentially affect various biochemical pathways .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
It’s plausible that, like other hydroxyethyl compounds, it may induce changes in cellular processes, potentially leading to various biological effects .
Action Environment
The action, efficacy, and stability of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the environment can affect the compound’s stability and interaction with its targets .
Properties
IUPAC Name |
2-(3-methylimidazol-3-ium-1-yl)ethanol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O.ClH/c1-7-2-3-8(6-7)4-5-9;/h2-3,6,9H,4-5H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRFXIWAQRNWEX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047872 | |
Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61755-34-8 | |
Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH9J4D7U9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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